molecular formula C19H22N2O3 B2438309 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide CAS No. 496036-13-6

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide

Cat. No.: B2438309
CAS No.: 496036-13-6
M. Wt: 326.396
InChI Key: CPNOFCGJFXTIOK-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is an organic compound with the molecular formula C19H24N2O3 This compound is known for its unique chemical structure, which includes a benzamide group and a dimethylphenoxy butanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenol with butanoyl chloride to form 2,4-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dimethylphenoxy)butanoylamino]benzamide
  • Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate

Uniqueness

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its dimethylphenoxy group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-17(14(2)12-13)24-11-5-8-18(22)21-16-7-4-3-6-15(16)19(20)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOFCGJFXTIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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